

Blovacitinib Protocol for In Vitro Cell Culture: Application Notes

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Compound of Interest

Compound Name: *Blovacitinib*

Cat. No.: *B15612213*

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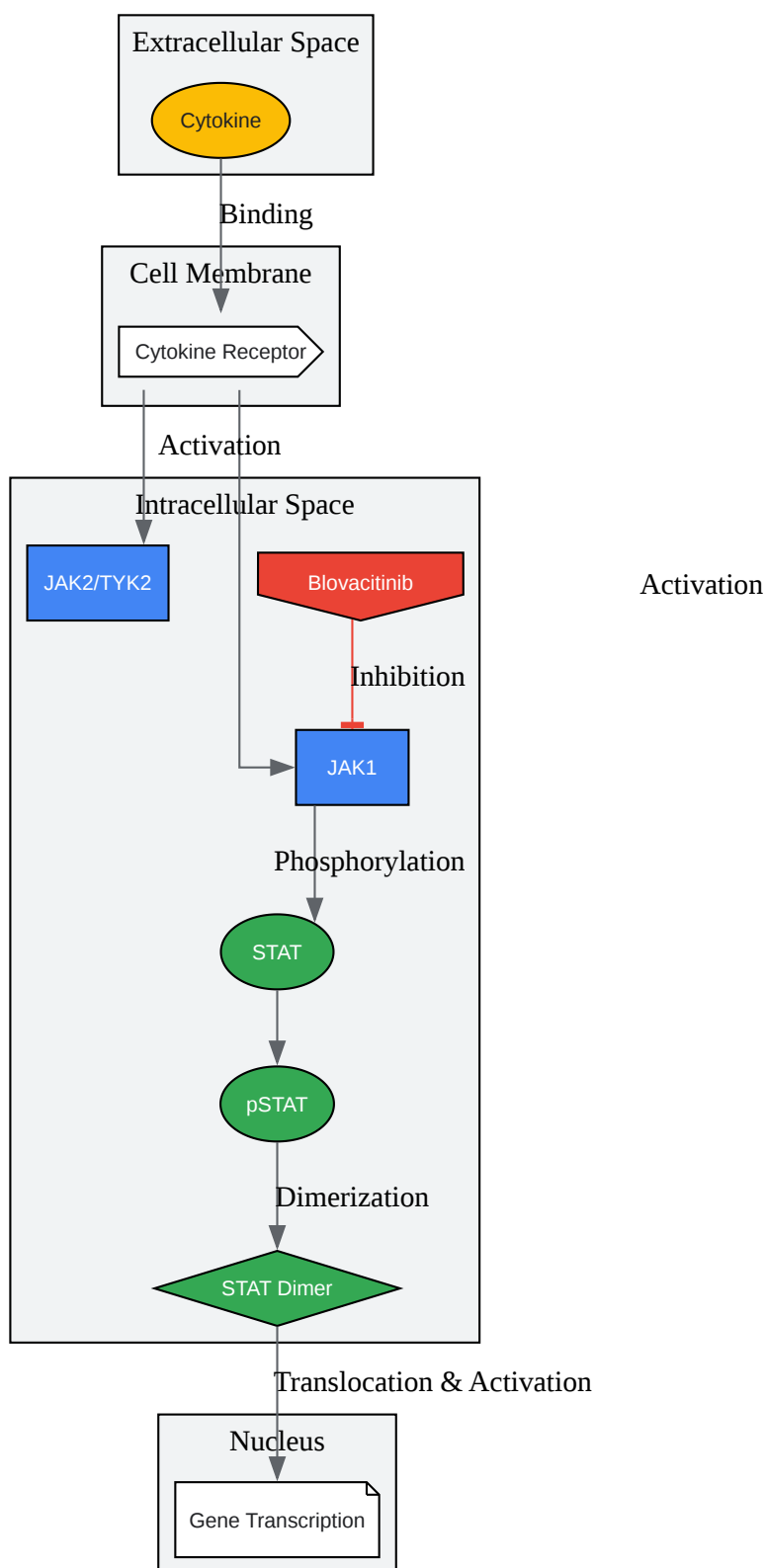
Introduction

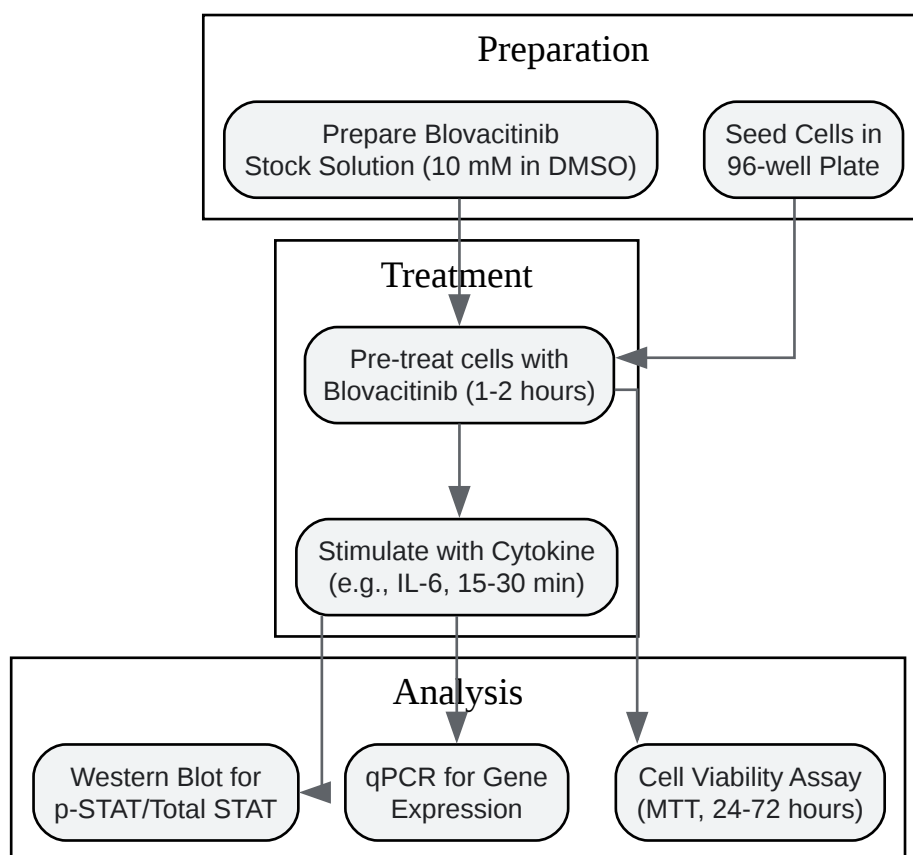
Blovacitinib is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory and autoimmune diseases.[2][3] **Blovacitinib** exerts its therapeutic effects by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of downstream inflammatory genes.[2][4] These application notes provide detailed protocols for the use of **Blovacitinib** in in vitro cell culture experiments to investigate its effects on cellular signaling and function.

Mechanism of Action

Blovacitinib selectively inhibits JAK1, a member of the Janus kinase family which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for target genes.[2][3] **Blovacitinib**, by inhibiting JAK1, disrupts this signaling cascade.

Signaling Pathway Diagram





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